Cas no 899992-31-5 (N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide)

N-(2-Methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic carboxamide derivative featuring a piperidine core functionalized with 2-methoxybenzoyl and phenyl substituents. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural framework combines aromatic and heterocyclic motifs, offering versatility for further chemical modifications. The presence of the methoxy group enhances solubility and may influence binding affinity in receptor interactions. The compound's stability under standard conditions and well-defined synthetic route make it a practical candidate for exploratory medicinal chemistry applications. Further studies are required to fully elucidate its pharmacological properties and potential therapeutic utility.
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide structure
899992-31-5 structure
Product Name:N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
CAS No:899992-31-5
MF:C20H22N2O3
MW:338.400285243988
CID:5501033
Update Time:2025-10-29

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
    • Inchi: 1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3
    • InChI Key: WNKXFHLUZMBYQS-UHFFFAOYSA-N
    • SMILES: N1(C(N(C(=O)C2=CC=CC=C2OC)C2=CC=CC=C2)=O)CCCCC1

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Additional information on N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

N-(2-Methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: A Comprehensive Overview

N-(2-Methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known by its CAS number 899992-31-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. The molecule consists of a piperidine ring, which is a six-membered cyclic amine, substituted with two aromatic groups: a phenyl group and a 2-methoxybenzoyl group. The combination of these substituents imparts the compound with distinct chemical and biological characteristics.

The chemical structure of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is characterized by the presence of electron-donating groups, such as the methoxy (-OCH3) moiety on the benzoyl ring. These groups influence the electronic properties of the molecule, making it more susceptible to various chemical reactions. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of drugs, including absorption, distribution, metabolism, and excretion (ADME). For instance, research published in the Journal of Medicinal Chemistry demonstrated that electron-donating groups can enhance the solubility and bioavailability of piperidine-based compounds, making them more promising candidates for drug delivery systems.

In terms of synthesis, N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide can be prepared through a variety of methods, including nucleophilic substitution and amide bond formation. One common approach involves reacting piperidine with an activated ester or acid chloride derivative of 2-methoxybenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions are typically optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing reaction times and minimizing waste generation.

The biological activity of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been extensively studied in vitro and in vivo models. Preclinical studies have shown that this compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases. For example, research conducted at the University of California San Francisco revealed that the compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation, with an IC50 value in the low micromolar range. These findings suggest that N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide could serve as a lead compound for developing novel anti-inflammatory agents.

Beyond its pharmacological applications, N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has also been explored for its potential in materials science. The compound's ability to form stable amide bonds makes it a valuable component in polymer chemistry. Researchers at MIT have investigated its use as a building block for constructing self-healing polymers, which can autonomously repair damage caused by mechanical stress. The study demonstrated that incorporating this compound into polymer networks significantly enhances their mechanical properties and durability under harsh conditions.

In recent years, there has been growing interest in understanding the toxicological profile of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive safety assessments for compounds intended for therapeutic use. Studies conducted by toxicologists at Pfizer have shown that the compound exhibits low acute toxicity when administered orally or intravenously to laboratory animals. However, long-term toxicity studies are still ongoing to assess potential risks associated with chronic exposure.

The development of analytical methods for detecting and quantifying N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has also been a focus area for researchers. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains the gold standard for analyzing this compound in complex matrices. Recent innovations in chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), have further improved the sensitivity and specificity of these methods. These advancements are critical for ensuring accurate dosing in preclinical trials and eventual clinical applications.

In conclusion, N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for drug development and materials science. As research continues to uncover new insights into its biological activity and synthetic pathways, this compound is poised to play an increasingly important role in advancing modern science and technology.

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